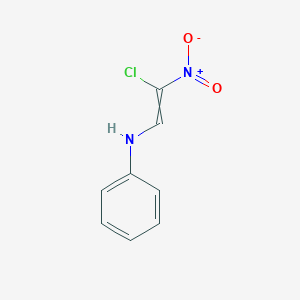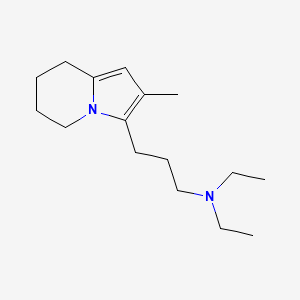
Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- is a heterocyclic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a tetrahydroindolizine core substituted with a diethylamino propyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the indolizine ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the indolizine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can produce a variety of functionalized indolizine compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, including as potential treatments for various diseases.
Industry: Indolizine derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The diethylamino propyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- include other indolizine derivatives with different substituents. Examples include:
- Indolizine, 5,6,7,8-tetrahydro-2-methyl-
- Indolizine, 5,6,7,8-tetrahydro-3-(3-(dimethylamino)propyl)-2-methyl-
- Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-ethyl-
Uniqueness
The uniqueness of Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino propyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Número CAS |
65548-73-4 |
|---|---|
Fórmula molecular |
C16H28N2 |
Peso molecular |
248.41 g/mol |
Nombre IUPAC |
N,N-diethyl-3-(2-methyl-5,6,7,8-tetrahydroindolizin-3-yl)propan-1-amine |
InChI |
InChI=1S/C16H28N2/c1-4-17(5-2)11-8-10-16-14(3)13-15-9-6-7-12-18(15)16/h13H,4-12H2,1-3H3 |
Clave InChI |
XRKIGRHENJSYGE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC1=C(C=C2N1CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


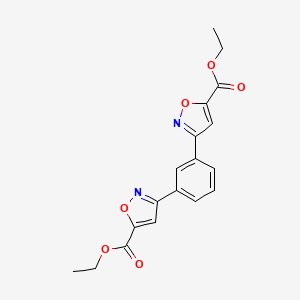

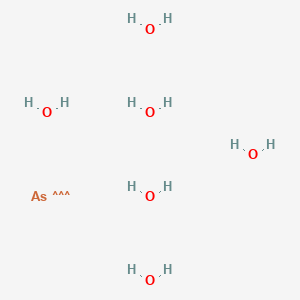
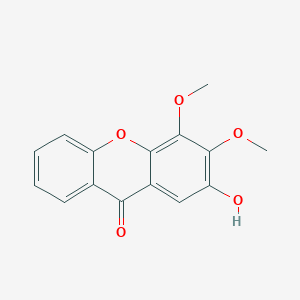

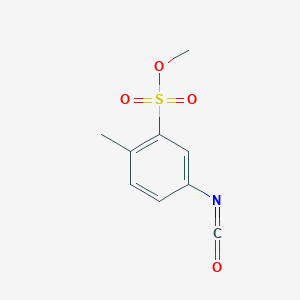
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
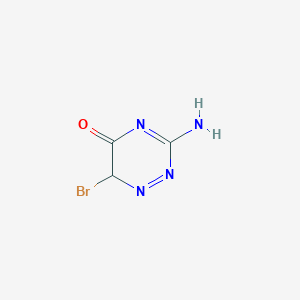
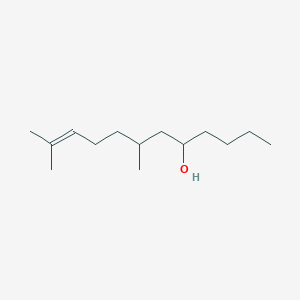
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
